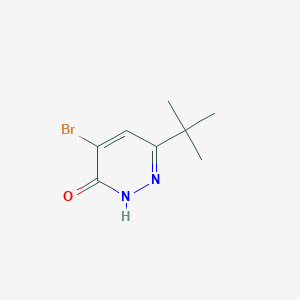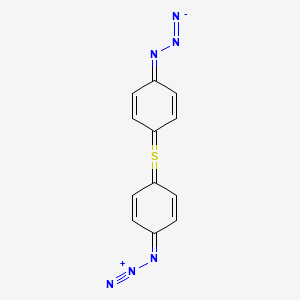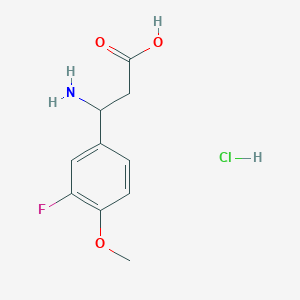
3-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a fluorine atom, and a methoxy group attached to a phenyl ring, along with a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and glycine.
Condensation Reaction: The aldehyde group of 3-fluoro-4-methoxybenzaldehyde reacts with the amino group of glycine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 3-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amines or alcohols.
Substitution: Produces substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-(4-fluoro-2-methoxyphenyl)propanoic acid hydrochloride
- 3-(4-Fluorophenyl)propanoic acid
- 3-(4-Methoxyphenyl)propanoic acid
Uniqueness
3-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid hydrochloride is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups on the phenyl ring, along with the amino and propanoic acid moieties, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H13ClFNO3 |
|---|---|
Peso molecular |
249.66 g/mol |
Nombre IUPAC |
3-amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12FNO3.ClH/c1-15-9-3-2-6(4-7(9)11)8(12)5-10(13)14;/h2-4,8H,5,12H2,1H3,(H,13,14);1H |
Clave InChI |
MNPDMMASCFEBFK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(CC(=O)O)N)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid](/img/structure/B14033595.png)
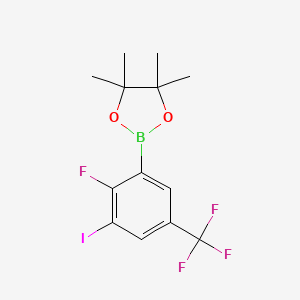

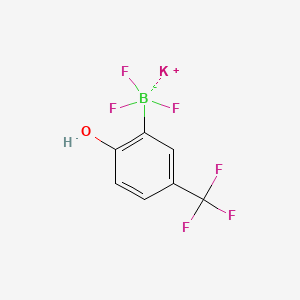
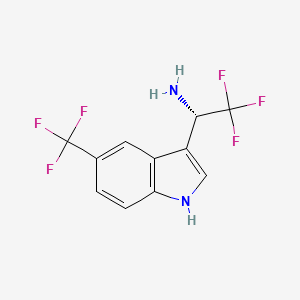
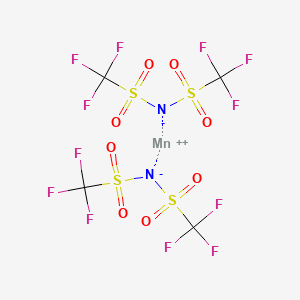
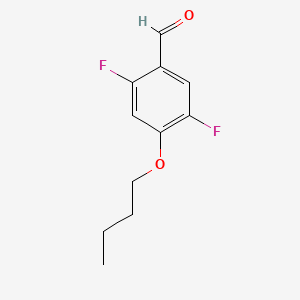
![2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033646.png)
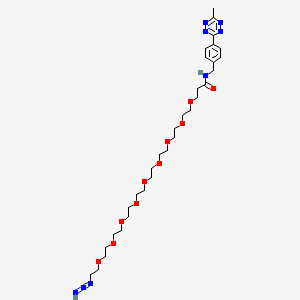
![2-[Phenoxy-2,4-D2)methyl]oxirane](/img/structure/B14033653.png)
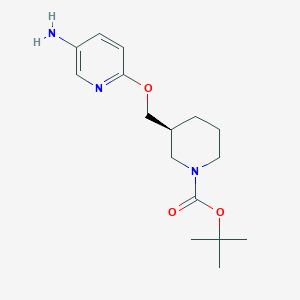
![N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B14033664.png)
